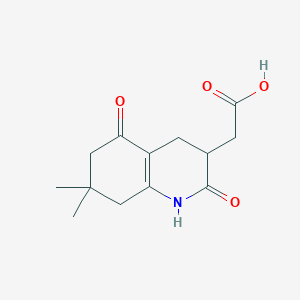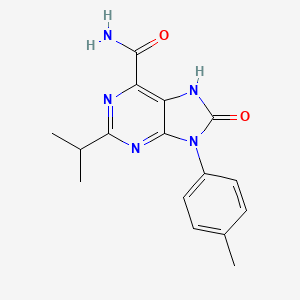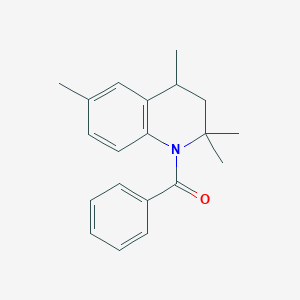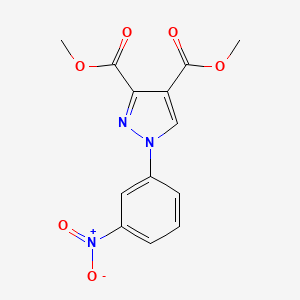
(7,7-Dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL)ACETIC ACID is a complex organic compound with the molecular formula C13H16O4. It is characterized by its unique structure, which includes a quinoline core with multiple functional groups, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL)ACETIC ACID can be achieved through a one-pot four-component reaction. This method involves the use of silica-based sulfonic acid as a catalyst under solvent-free conditions. The reaction typically includes the condensation of appropriate starting materials, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The application of heterogeneous catalysts, such as silica-based sulfonic acid, ensures an eco-friendly and efficient production process .
Chemical Reactions Analysis
Types of Reactions
2-(7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline core to more saturated derivatives.
Substitution: The presence of functional groups allows for substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
2-(7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL)ACETIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of advanced materials and as a catalyst in organic synthesis
Mechanism of Action
The mechanism of action of 2-(7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
(7,7-Dimethyl-1,4-dioxo-2,3,4,5,6,7-hexahydro-1H-inden-2-yl)acetic acid: Shares a similar core structure but differs in the functional groups attached.
γ-Eudesmol: Another compound with a similar core but different functional groups and biological activities.
Uniqueness
2-(7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL)ACETIC ACID is unique due to its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydro-1H-quinolin-3-yl)acetic acid |
InChI |
InChI=1S/C13H17NO4/c1-13(2)5-9-8(10(15)6-13)3-7(4-11(16)17)12(18)14-9/h7H,3-6H2,1-2H3,(H,14,18)(H,16,17) |
InChI Key |
ATKRJSOJYVTMDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CC(C(=O)N2)CC(=O)O)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(3,5-Dimethoxyphenyl)-6-methoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11044883.png)

![2-{5-Methyl-7-nitro-2-phenylimidazo[1,5-a][1,3]diazol-1-yl}ethanol](/img/structure/B11044901.png)

![N-{1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide](/img/structure/B11044911.png)
![(2E)-3-[3-(benzyloxy)-4-methoxyphenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11044918.png)
![Cyclohexyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11044926.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11044929.png)
![methyl 3-[4-(methoxycarbonyl)phenyl]-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11044933.png)

![N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11044951.png)
![2,2,4,6-Tetramethyl-7-[2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]-1,2,3,4-tetrahydroquinoline](/img/structure/B11044959.png)

![2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-[4-(morpholin-4-yl)benzyl]acetamide](/img/structure/B11044970.png)
